N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide
Description
N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide (CAS: 592479-00-0, molecular formula: C₁₂H₁₇NO₄) is a formamide derivative featuring a phenyl ring substituted at the ortho-position with a 2,2-dimethoxyethyl group. The compound is structurally characterized by its formamide (-NHCHO) moiety, which is directly attached to the aromatic ring.
Properties
IUPAC Name |
N-[2-(2,2-dimethoxyethyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(15-2)7-9-5-3-4-6-10(9)12-8-13/h3-6,8,11H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSZGOHYKLFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1NC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
This compound features a phenyl group substituted with a dimethoxyethyl chain and an amide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies suggest that compounds with similar structural motifs exhibit anticancer properties by targeting specific cellular pathways. For instance, flavonoids have been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of key kinases involved in tumorigenesis . The presence of the amide group in this compound may enhance its bioactivity by facilitating interactions with target proteins involved in cancer progression.
-
Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Studies indicate that compounds inhibiting cyclooxygenase (COX) enzymes can reduce inflammation by decreasing the production of prostaglandins . While specific data on this compound's COX inhibition is limited, its structural analogs have demonstrated significant anti-inflammatory activity.
-
Neuroprotective Effects
- There is emerging evidence that certain amide derivatives can exert neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in inflammation and cancer progression, including COX and various kinases .
- Cell Cycle Modulation : The compound may affect cell cycle dynamics, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties could mitigate oxidative damage in cells.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Moderate | Cell cycle arrest, apoptosis | |
| Anti-inflammatory | High | COX inhibition | |
| Neuroprotective | Potential | Antioxidant effects |
Case Study: Anticancer Potential
A study investigating similar amide compounds found that they exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis via the activation of caspases and inhibition of proliferative signaling pathways .
Case Study: Anti-inflammatory Mechanism
In a comparative analysis with established NSAIDs, certain derivatives showed IC50 values comparable to those of celecoxib against COX-2 enzymes. This suggests that this compound could exhibit similar efficacy in reducing inflammation .
Scientific Research Applications
Polymer Synthesis
N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide is utilized in the synthesis of polymers, particularly in the context of grafting techniques. It serves as a reagent for the grafting of ADMET (Acyclic Diene Metathesis) derived polymers. This application is significant in developing materials with tailored properties for specific industrial uses such as coatings and adhesives .
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications in drug development and formulation. Its structural characteristics allow it to interact with biological systems effectively. Research indicates that derivatives of formamide compounds can exhibit anti-cancer properties and may serve as leads for developing new therapeutic agents .
Organic Synthesis
As a formamide derivative, this compound acts as a versatile building block in organic synthesis. It can be used to introduce functional groups into organic molecules through various chemical reactions such as acylation and amidation. This property makes it valuable for synthesizing complex organic compounds in pharmaceutical research .
Case Study 1: Polymer Development
A study demonstrated the use of this compound in the development of a new class of biodegradable polymers. The research focused on optimizing the grafting process to enhance the mechanical properties and degradation rates of the resulting materials.
Case Study 2: Anticancer Activity
Another significant study investigated the anticancer activity of formamide derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vitro, suggesting their potential as therapeutic agents in cancer treatment.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Polymer Synthesis | Reagent for grafting ADMET-derived polymers | Enhances material properties |
| Medicinal Chemistry | Potential drug development and formulation | Leads to new therapeutic agents |
| Organic Synthesis | Building block for functional group introduction | Useful in synthesizing complex organic compounds |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, highlighting differences in substituents and functional groups:
Key Observations:
- Steric Hindrance: The bulky 2,2-dimethoxyethyl substituent may reduce reactivity in nucleophilic substitution reactions compared to simpler analogs like N-(2-(N-methylsulfamoyl)phenyl)formamide .
- Biological Relevance: Compounds with sulfonamide or aminomethyl groups (e.g., N-(4-(aminomethyl)phenyl)formamide) are often explored for drug delivery or antiproliferative applications, whereas the target compound’s biological profile remains underexplored .
Physical and Spectral Properties
Notes:
- The dimethoxyethyl group in the target compound may improve solubility in DMSO or DMF compared to non-polar benzyl derivatives .
- Sulfonamide-containing analogs exhibit distinct IR peaks for S=O bonds, absent in the target compound .
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide primarily involves:
- Starting from 2-(2,2-dimethoxyphenyl)ethylamine or closely related phenethylamine derivatives.
- Formylation of the amine group to introduce the formamide moiety.
- Protection/deprotection steps if necessary, especially for sensitive functional groups.
- Optional methylation or other functional group modifications to achieve the dimethoxy substitution pattern.
Preparation of the Amine Precursor
The key intermediate, 2-(2,2-dimethoxyphenyl)ethylamine, can be prepared through:
- Protection of dopamine or related phenolic amines to prevent side reactions during formylation.
- Catalytic methylation of hydroxy groups to form dimethoxy substituents, often using deuterated methylating agents in specialized syntheses.
- Use of catalysts such as azodicarboxylates (e.g., diethyl azodicarboxylate), triphenylphosphine, or cobalt complexes with tetradentate phosphine ligands to facilitate methylation in polar protic solvents like methanol or ethanol.
Formylation Step
The critical step in preparing this compound is the formylation of the amine group. The methods include:
- Reaction of the amine with formylating agents such as formic acid, methyl formate, ethyl formate, or other alkyl formates.
- The reaction is typically carried out in the presence of a base (organic bases like pyridine or trimethylamine, or inorganic bases such as alkali metal hydroxides or carbonates) to neutralize the acid formed and drive the reaction forward.
- Solvents used are often polar protic solvents, including water, methanol, or their mixtures.
Representative Procedure from Literature
A detailed example based on experimental protocols:
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | 2-(3,4-dimethoxyphenyl)ethylamine + formic acid or methyl formate + base | Formylation of amine to form N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | High yield, isolated by liquid-liquid extraction and purification |
| 2 | Optional methylation using deuterated methylating agents + catalyst (e.g., diethyl azodicarboxylate) | Methylation of hydroxy groups to dimethoxy derivatives if starting from dihydroxy precursors | Moderate to high yield |
| 3 | Purification by extraction, chromatography, recrystallization | Isolation of pure this compound | Pure compound for further use |
This approach is supported by patent literature describing the synthesis of related compounds where dopamine derivatives are formylated and methylated under catalytic conditions.
Alternative Synthetic Routes
- Acylation of N-[2-(3,4-dimethoxyphenyl)ethyl]formamide with carboxylic acids or anhydrides in the presence of polyphosphoric acid has been reported to produce keto formamides, which are structurally related intermediates.
- Subsequent cyclization or functional group transformations can be carried out using acid catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., boron trifluoride diethyl etherate) to yield more complex derivatives, though these are beyond the simple formamide preparation.
Analytical Characterization
The products are typically characterized by:
- Infrared spectroscopy (IR) showing characteristic formamide carbonyl absorption near 1670 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirming the presence of formyl and dimethoxy groups.
- Mass spectrometry (MS) for molecular weight confirmation.
Summary Table of Key Preparation Parameters
| Parameter | Details / Examples |
|---|---|
| Starting material | 2-(2,2-dimethoxyphenyl)ethylamine or protected dopamine derivatives |
| Formylating agents | Formic acid, methyl formate, ethyl formate |
| Bases used | Pyridine, trimethylamine, NaOH, K2CO3 |
| Solvents | Methanol, ethanol, water, dichloromethane (for extraction) |
| Catalysts (optional) | Diethyl azodicarboxylate, triphenylphosphine, cobalt complexes |
| Reaction temperature | Room temperature to mild heating (e.g., 50°C) |
| Purification methods | Liquid-liquid extraction, chromatography, recrystallization |
| Characterization techniques | IR, ¹H-NMR, ¹³C-NMR, MS |
Q & A
Q. What are the common synthetic routes for preparing N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis of this compound can involve nucleophilic substitution or condensation reactions. For example, hydrolysis of benzothiadiazine derivatives under controlled humidity (e.g., 60–80% relative humidity) has been shown to yield formamide analogs via stepwise degradation . Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Sodium hydroxide or potassium carbonate can facilitate amide bond formation .
- Temperature control : Reactions are typically conducted at 60–80°C to balance yield and byproduct suppression.
Q. How is the crystal structure of this compound determined, and what are the key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds, SCXRD revealed:
- Space group : Triclinic with unit cell parameters , and .
- Stabilization : Intramolecular N–H···O and intermolecular C–H···O hydrogen bonds form 1D chains .
Q. What spectroscopic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR : - and -NMR identify methoxy (–OCH) and formamide (–NHCHO) groups.
- IR Spectroscopy : Stretching vibrations at ~1680 cm (C=O) and ~3300 cm (N–H) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how can they be quantitatively analyzed using Hirshfeld surface methods?
Methodological Answer: Hirshfeld surface analysis quantifies interactions:
- Dominant contacts : H···H (40.6%) and O···H (33.9%) contribute 74.5% of interactions in related formamides .
- Visualization tools : CrystalExplorer software maps and shape-index surfaces to highlight hydrogen bonds and π-stacking .
- Energy frameworks : Compute interaction energies (e.g., electrostatic vs. dispersion) to prioritize stabilizing forces .
Q. How does the presence of the dimethoxy-ethyl group influence the compound's stability under varying humidity and temperature conditions?
Methodological Answer: Comparative degradation studies on benzothiadiazine derivatives suggest:
- Hydrolysis pathways : The dimethoxy-ethyl group may undergo stepwise hydrolysis to formamide under high humidity, analogous to sulfonamide degradation .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Kinetic analysis : Pseudo-first-order rate constants quantify susceptibility to hydrolysis .
Q. What computational approaches are recommended for modeling the electronic structure and potential reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths/angles and frontier molecular orbitals (HOMO-LUMO gap) .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMF to assess aggregation behavior.
- Docking studies : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
